Cas no 443663-33-0 (3-amino-N-(4-fluorophenyl)-6-methylthieno2,3-bpyridine-2-carboxamide)

3-Amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thienopyridine core functionalized with an amino group, a methyl substituent, and a 4-fluorophenyl carboxamide moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and bioactive molecules. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the thienopyridine scaffold contributes to its versatility in medicinal chemistry applications. This compound is characterized by high purity and well-defined synthetic pathways, ensuring reproducibility for research purposes. Its unique structure offers potential for further derivatization in drug discovery programs.
3-amino-N-(4-fluorophenyl)-6-methylthieno2,3-bpyridine-2-carboxamide structure
443663-33-0 structure
Product Name:3-amino-N-(4-fluorophenyl)-6-methylthieno2,3-bpyridine-2-carboxamide
CAS No:443663-33-0
MF:C15H12FN3OS
MW:301.338685035706
CID:6265248
PubChem ID:1546389
Update Time:2025-05-22

3-amino-N-(4-fluorophenyl)-6-methylthieno2,3-bpyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-N-(4-fluorophenyl)-6-methylthieno2,3-bpyridine-2-carboxamide
    • Oprea1_873040
    • 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
    • F1798-0558
    • 443663-33-0
    • AKOS002166892
    • Inchi: 1S/C15H12FN3OS/c1-8-2-7-11-12(17)13(21-15(11)18-8)14(20)19-10-5-3-9(16)4-6-10/h2-7H,17H2,1H3,(H,19,20)
    • InChI Key: CTCQEBTVOLFDGK-UHFFFAOYSA-N
    • SMILES: S1C2C(=CC=C(C)N=2)C(=C1C(NC1C=CC(=CC=1)F)=O)N

Computed Properties

  • Exact Mass: 301.06851135g/mol
  • Monoisotopic Mass: 301.06851135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 96.2Ų

3-amino-N-(4-fluorophenyl)-6-methylthieno2,3-bpyridine-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1798-0558-2μmol
3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
443663-33-0 90%+
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Additional information on 3-amino-N-(4-fluorophenyl)-6-methylthieno2,3-bpyridine-2-carboxamide

Comprehensive Overview of 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 443663-33-0)

The compound 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, identified by its CAS No. 443663-33-0, is a heterocyclic organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a thienopyridine core substituted with an amino group and a fluorophenyl carboxamide, makes it a subject of interest for drug discovery and development. Researchers are increasingly focusing on this compound due to its potential applications in targeting specific biological pathways.

In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been explored for its role in modulating protein-protein interactions, a hot topic in cancer therapeutics and neurodegenerative disease research. Its fluorophenyl moiety enhances metabolic stability, a critical factor in drug design, while the thienopyridine scaffold offers versatility in binding to diverse enzyme active sites.

The synthesis of CAS No. 443663-33-0 involves multi-step organic reactions, often starting from 2-amino-6-methylthieno[2,3-b]pyridine. Key steps include carboxamide formation and fluorophenyl coupling, which require careful optimization to achieve high yields. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing its purity and structural integrity. These methods align with the growing emphasis on quality-by-design (QbD) in pharmaceutical manufacturing.

From a therapeutic perspective, 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has shown promise in preclinical studies for its selective inhibition properties. For instance, its interaction with tyrosine kinases has been investigated in the context of autoimmune disorders and fibrosis, two areas garnering significant attention in 2024. The compound’s lipophilicity and hydrogen-bonding capacity contribute to its bioavailability, a recurring theme in discussions about oral drug delivery.

Beyond its pharmacological potential, CAS No. 443663-33-0 is also a valuable tool in chemical biology. Researchers utilize it as a probe molecule to study signal transduction pathways, particularly those involving G-protein-coupled receptors (GPCRs). This aligns with the broader trend of repurposing heterocyclic compounds for target identification and mechanistic studies. Such applications are frequently searched in academic databases, reflecting the compound’s interdisciplinary relevance.

Environmental and safety profiles of 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide are equally important. Recent studies emphasize green chemistry approaches to minimize waste during synthesis. The compound’s biodegradability and ecotoxicological impact are under scrutiny, mirroring the pharmaceutical industry’s shift toward sustainable practices. Regulatory guidelines, such as those from the FDA and EMA, increasingly demand thorough risk assessment data for such molecules.

In summary, 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 443663-33-0) represents a multifaceted compound with applications spanning drug development, chemical biology, and sustainable chemistry. Its structural features and functional groups make it a versatile candidate for addressing contemporary challenges in precision medicine and targeted therapy. As research progresses, this molecule is poised to remain a focal point in both academic and industrial settings.

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